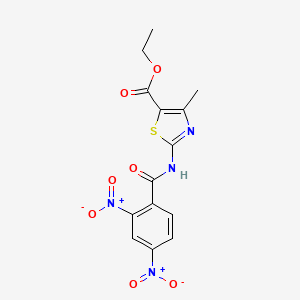

Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate, also known as DMTC, is a compound that has attracted significant attention from the scientific community due to its diverse range of applications. DMTC is a thiazole derivative that possesses a nitro group and an amide group. The compound has been synthesized using various methods and has been extensively studied for its biological and physiological effects.

Applications De Recherche Scientifique

Antimicrobial Activities

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative relevant to the compound , has been modified and synthesized for antimicrobial studies. These derivatives exhibited significant antimicrobial activities against various bacterial strains (Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes) and fungi (Candida albicans, Aspergillus niger, and Aspergillus clavatus). The study employed serial dilution methods for evaluation and utilized 3D-QSAR analysis for structure-activity relationship insights, highlighting the potential of such compounds in antimicrobial applications (Desai, Bhatt, & Joshi, 2019).

Synthetic Methodologies

Research on ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate touches upon various synthetic methodologies aimed at exploring the chemical space of thiazole derivatives. For example, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in specific conditions leads to moderate yields of thiazole-5-carboxylate esters, showcasing a method for synthesizing thiazole derivatives, which are valuable in medicinal chemistry and materials science (Fong, Janowski, Prager, & Taylor, 2004).

Fluorescent Probes for Biothiols Detection

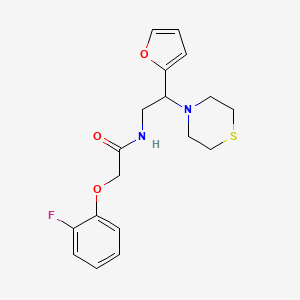

In another study, ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate was designed and synthesized as a colorimetric and ratiometric fluorescent probe for the detection of biothiols (cysteine, homocysteine, and glutathione) in physiological media. This application is crucial for understanding biological processes and disease mechanisms, where biothiols play a key role. The probe's structure facilitates excited-state intramolecular proton transfer (ESIPT), enabling rapid, sensitive, and selective detection of biothiols, with potential applications in analytical chemistry and diagnostics (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).

Heterocyclic Chemistry

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is highlighted for its versatility as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles, including thiazoles. This underscores the importance of such compounds in the development of diverse heterocyclic structures, which are foundational in discovering new drugs and materials (Honey, Pasceri, Lewis, & Moody, 2012).

Propriétés

IUPAC Name |

ethyl 2-[(2,4-dinitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O7S/c1-3-25-13(20)11-7(2)15-14(26-11)16-12(19)9-5-4-8(17(21)22)6-10(9)18(23)24/h4-6H,3H2,1-2H3,(H,15,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYGLLAMXZBAJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}propanamide](/img/structure/B2357256.png)

![3-methyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2357257.png)

![3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one](/img/structure/B2357259.png)

![3-(2-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2357260.png)

![3-(2-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2357262.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2357263.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2357265.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2357267.png)

![Ethyl 1-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2357268.png)

![3-(1,3-Benzodioxol-5-yl)-5-(5-{[(4-methylbenzyl)thio]methyl}-2-furyl)-1,2,4-oxadiazole](/img/structure/B2357269.png)

![(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2357272.png)